5-Isopropylpyrimidin-4-amine
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Overview
Description
5-Isopropylpyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C7H11N3. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropylpyrimidin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of isopropylamine with a pyrimidine derivative in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Isopropylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
5-Isopropylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 5-Isopropylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-dihydroxypyrimidine
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines
- Imidazo[1,2-a]pyrimidine derivatives
Uniqueness
5-Isopropylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets compared to other pyrimidine derivatives .
Biological Activity
5-Isopropylpyrimidin-4-amine, a pyrimidine derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparisons with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring with an isopropyl group at the 5-position and an amine group at the 4-position. This specific arrangement contributes to its unique chemical reactivity and biological properties.
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Pyrimidine ring with isopropyl and amine groups | Antimicrobial, anticancer |
5-Fluoro-N-isopropylpyrimidin-4-amine | Fluorine substitution enhancing lipophilicity | Anti-inflammatory, antimicrobial |
5-Iodo-N-isopropylpyrimidin-4-amine | Iodine substitution potentially enhancing bioactivity | Antiviral, anticancer |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of various biological pathways, including those involved in cell proliferation and immune response regulation.
Key Mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound could interact with receptors that regulate inflammatory responses, potentially leading to reduced nitric oxide production in immune cells.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential utility in treating infections.
Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties by inhibiting tumor cell growth. The mechanism involves targeting pathways essential for cancer cell survival and proliferation.
Case Studies
Several studies have explored the biological activity of pyrimidine derivatives, including this compound:
- Study on Antimicrobial Activity : A study demonstrated that this compound significantly inhibited the growth of Gram-positive and Gram-negative bacteria. The compound's efficacy was comparable to standard antibiotics, highlighting its potential as a novel antimicrobial agent.
- Anticancer Research : In a recent investigation, this compound was tested against various cancer cell lines. Results showed that it induced apoptosis in cancer cells through caspase activation, suggesting a promising role in cancer therapy .
- Inflammatory Response Modulation : Another study focused on the compound's ability to modulate nitric oxide production in activated immune cells. Findings indicated that it effectively reduced NO levels, which are associated with inflammation, thereby presenting a potential therapeutic avenue for inflammatory diseases .
Properties
IUPAC Name |
5-propan-2-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5(2)6-3-9-4-10-7(6)8/h3-5H,1-2H3,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMXZZXNCQCJML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=CN=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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